molecular formula C13H19NO3 B12999033 2-(3,4-Dimethoxyphenyl)-2-methylmorpholine

2-(3,4-Dimethoxyphenyl)-2-methylmorpholine

Cat. No.: B12999033
M. Wt: 237.29 g/mol
InChI Key: GMEUBMIBGGPSAL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a 3,4-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylmorpholine typically involves the reaction of 3,4-dimethoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)-2-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-methylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylmorpholine involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetonitrile: Another related compound with a nitrile group instead of the morpholine ring.

    3,4-Dimethoxyphenylacetic acid: A compound with a carboxylic acid group.

Uniqueness: 2-(3,4-Dimethoxyphenyl)-2-methylmorpholine is unique due to the presence of both the morpholine ring and the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-methylmorpholine

InChI

InChI=1S/C13H19NO3/c1-13(9-14-6-7-17-13)10-4-5-11(15-2)12(8-10)16-3/h4-5,8,14H,6-7,9H2,1-3H3

InChI Key

GMEUBMIBGGPSAL-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCO1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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